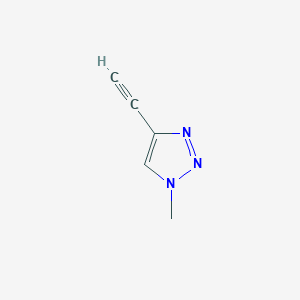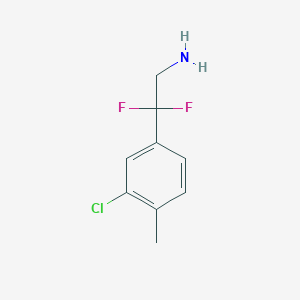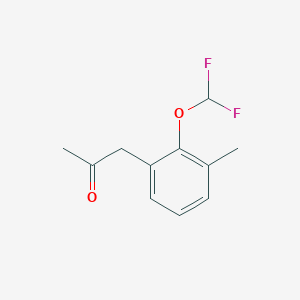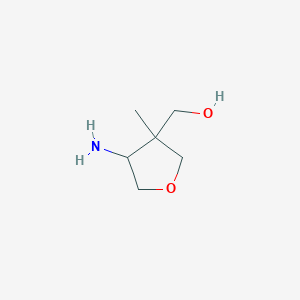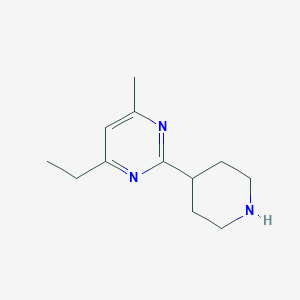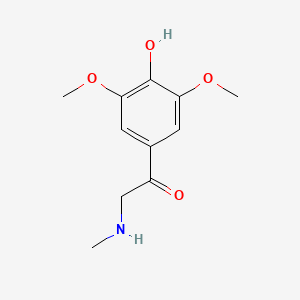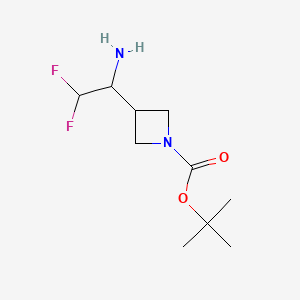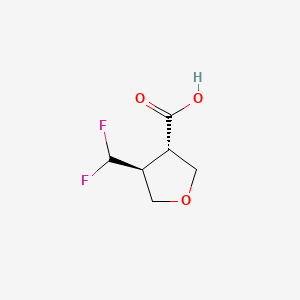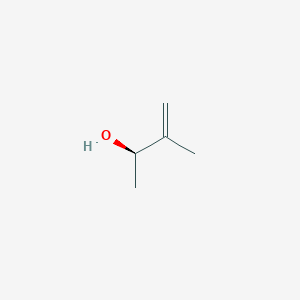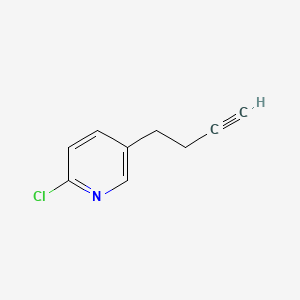
5-(But-3-yn-1-yl)-2-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(But-3-yn-1-yl)-2-chloropyridine: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of a but-3-yn-1-yl group attached to the fifth position and a chlorine atom attached to the second position of the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(But-3-yn-1-yl)-2-chloropyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and but-3-yn-1-ol.
Alkylation Reaction: The but-3-yn-1-yl group is introduced to the pyridine ring through an alkylation reaction. This can be achieved by reacting 2-chloropyridine with but-3-yn-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
5-(But-3-yn-1-yl)-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, reacting with an amine in the presence of a base can yield the corresponding aminopyridine derivative.
Addition Reactions: The alkyne group in the but-3-yn-1-yl moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides, leading to the formation of haloalkenes or haloalkanes.
Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds such as aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions:
Substitution Reactions: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) are typical reagents.
Oxidation Reactions: Oxidizing agents like KMnO4 or OsO4 are employed under controlled conditions.
Major Products:
Substitution Reactions: Aminopyridine derivatives, thiopyridine derivatives, alkoxypyridine derivatives.
Addition Reactions: Haloalkenes, haloalkanes.
Oxidation Reactions: Aldehydes, ketones.
科学的研究の応用
Chemistry:
5-(But-3-yn-1-yl)-2-chloropyridine is used as a building block in organic synthesis
Biology:
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine:
The compound and its derivatives have potential applications in medicinal chemistry. They can be explored as candidates for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-(But-3-yn-1-yl)-2-chloropyridine depends on its specific application and the target it interacts with. Generally, the compound can exert its effects through:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
2-Chloropyridine: Lacks the but-3-yn-1-yl group, making it less versatile in certain synthetic applications.
5-(But-3-yn-1-yl)-2-bromopyridine: Similar structure but with a bromine atom instead of chlorine, which may exhibit different reactivity and selectivity in chemical reactions.
5-(But-3-yn-1-yl)-2-fluoropyridine: Contains a fluorine atom, which can influence the compound’s electronic properties and reactivity.
Uniqueness:
5-(But-3-yn-1-yl)-2-chloropyridine is unique due to the presence of both the but-3-yn-1-yl group and the chlorine atom. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications.
特性
CAS番号 |
2228624-00-6 |
|---|---|
分子式 |
C9H8ClN |
分子量 |
165.62 g/mol |
IUPAC名 |
5-but-3-ynyl-2-chloropyridine |
InChI |
InChI=1S/C9H8ClN/c1-2-3-4-8-5-6-9(10)11-7-8/h1,5-7H,3-4H2 |
InChIキー |
NXXISPKYVSMPLO-UHFFFAOYSA-N |
正規SMILES |
C#CCCC1=CN=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


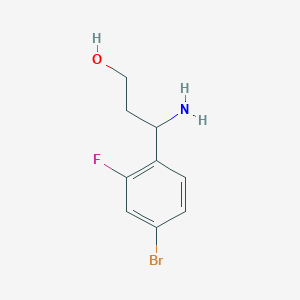
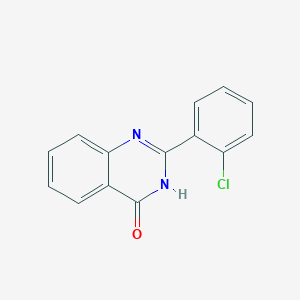
![rac-(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-5-carboxylicacid](/img/structure/B13585057.png)

![3-{Bicyclo[2.2.1]heptan-1-yl}morpholine](/img/structure/B13585062.png)
